N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide
Description
Structural Classification and Nomenclature
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide belongs to the amide and aryl amine chemical classes. Its IUPAC name systematically describes its structure:
- Parent chain : Benzamide (a benzene ring attached to a carboxamide group).
- Substituents :
The molecular structure (Fig. 1) comprises two aromatic rings connected via amide and methylacetamide linkages. This arrangement facilitates π-π stacking and hydrogen bonding, critical for interactions in biological systems.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{17}\text{N}{3}\text{O}{2} $$ |
| Molecular Weight | 283.33 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 1020054-02-7 |
Historical Development and Research Context
First synthesized in the early 21st century, this compound emerged during efforts to optimize small-molecule inhibitors for protein kinases and G-protein-coupled receptors. Its design leverages bioisosteric principles , replacing labile functional groups with stable amides to enhance metabolic stability. Early studies focused on its role as a precursor for bipyrazolyl and pyrazolopyridazine derivatives, which exhibit antitumor and anti-inflammatory activities. Patent filings from 2010–2020 highlight its utility in developing kinase inhibitors, underscoring its relevance in drug discovery.
Physicochemical Properties Overview
This compound is a solid at room temperature, typically stored under ambient conditions. Key properties include:
- Solubility : Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to hydrogen-bonding capacity.
- Melting Point : Not explicitly reported, but analogous benzamides generally range between 180–220°C.
- Stability : Resistant to hydrolysis under neutral conditions but may degrade in strong acids or bases via amide cleavage.
The compound’s logP (octanol-water partition coefficient) is estimated at 1.9, indicating moderate lipophilicity suitable for transmembrane diffusion in biological assays.
Significance in Organic Chemistry Research
This compound’s versatility stems from its two reactive sites :
- Primary amine (–NH$$_2$$) at the 3-position of the benzamide ring, amenable to acylation or alkylation.
- Acetylated methylamino group (–N(CH$$3$$)COCH$$3$$), which can undergo deacetylation or serve as a hydrogen-bond acceptor.
These features enable its use in:
- Heterocyclic synthesis : As a building block for pyrazole and pyridazine derivatives.
- Structure-activity relationship (SAR) studies : Modifying substituents to optimize drug candidates’ pharmacokinetic profiles.
- Materials science : Developing aromatic polyamides with enhanced thermal stability.
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHFJUSNHFDHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide is a derivative of the aminobenzamide class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound is characterized by its structural features that facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N(C)C1=CC=C(C=C1)C(=O)N2=CC(=CC=C2)N |
This compound's unique functional groups allow it to participate in various biochemical interactions, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of aminobenzamide can inhibit cancer cell proliferation through multiple mechanisms, including the modulation of apoptosis and cell cycle regulation. For example, certain aminobenzamide derivatives have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). A study demonstrated that aminobenzamide derivatives could enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. This suggests that this compound may serve as a potential therapeutic agent against HBV by leveraging the antiviral mechanisms associated with A3G .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism, has been linked to certain aminobenzamide derivatives. By inhibiting DPP-IV, these compounds can enhance insulin secretion and improve glycemic control in diabetic models .
Case Studies and Research Findings
- Anticancer Study : A compound similar to this compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability and increased apoptosis markers .
- Antiviral Study : In vitro studies demonstrated that the compound significantly reduced HBV replication in HepG2 cells, correlating with increased levels of A3G .
- DPP-IV Inhibition : A series of aminobenzamide derivatives were evaluated for their DPP-IV inhibitory activity, with some compounds showing up to 38% inhibition at 100 μM concentration, indicating a promising avenue for diabetes treatment .
Scientific Research Applications
Medicinal Chemistry
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide has been studied for its potential as a therapeutic agent in various diseases:
-
Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF7) and liver (HepG2) cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.
Cell Line IC50 (µM) Mechanism of Action MCF7 15.0 Induction of apoptosis HepG2 12.5 Cell cycle arrest at G2/M phase SW480 20.0 Inhibition of cell proliferation -
Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
Enzyme Inhibition
This compound has been explored as a potential inhibitor for various enzymes:
- Dipeptidyl Peptidase-IV (DPP-IV) : Studies have shown that derivatives of aminobenzamide scaffolds can effectively inhibit DPP-IV, which is crucial for regulating blood glucose levels. This positions the compound as a candidate for diabetes treatment.
Proteomics Research
In proteomics, this compound serves as a biochemical tool for modifying proteins to study their structure and function. Its ability to interact with specific amino acid residues allows researchers to probe protein dynamics and interactions.
Material Science
The compound's unique chemical properties make it suitable for developing advanced materials. It can be utilized in synthesizing polymers with specific characteristics, enhancing material performance in various applications.
Case Study on Anticancer Activity
In vitro studies involving HepG2 cells revealed that treatment with this compound resulted in a significant increase in apoptosis rates from 5% in untreated cells to over 28% at higher concentrations (9 µM). This indicates its strong pro-apoptotic effect, beneficial for liver cancer treatment.
Combination Therapy Exploration
A study investigated the efficacy of combining this compound with doxorubicin, a conventional chemotherapeutic agent. Results indicated that the combination therapy enhanced anticancer efficacy compared to either drug alone, suggesting its potential role as an adjunct therapy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Benzamide Derivatives
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl)benzamide ()
- Structural Features: This compound shares the benzamide backbone but incorporates a cyano group and a quinazolinylamino substituent. The quinazolinyl moiety is a heterocyclic ring system known for its role in kinase inhibition.
- The cyano group increases electrophilicity, which may influence reactivity or metabolic pathways compared to the acetyl(methyl)amino group in the target compound.
- Implications: The presence of quinazolinyl could confer antitumor activity, as seen in similar kinase inhibitors, whereas the acetyl(methyl)amino group in the target compound may prioritize stability over direct biological interaction .
N-(3-Methylphenyl)benzamide ()
- Structural Features : A simpler benzamide derivative with a methyl substituent on the aniline ring.
- Key Differences: Lacks the acetyl(methyl)amino group, resulting in reduced steric hindrance and electronic complexity. Dihedral angles between aromatic rings range from 70.6° to 74.2°, suggesting non-planar conformations. In contrast, the target compound’s acetyl(methyl)amino group may enforce greater rigidity or specific hydrogen-bonding patterns.
- Implications: The methyl group in N-(3-methylphenyl)benzamide likely reduces solubility compared to the polar acetyl(methyl)amino substituent .
4-Nitro-N-(3-nitrophenyl)benzamide ()
- Structural Features : Features nitro groups on both aromatic rings, creating a highly electron-deficient system.
- Key Differences: Nitro groups are strong electron-withdrawing substituents, contrasting with the electron-donating acetyl(methyl)amino group in the target compound. The nitro substituents may reduce solubility in polar solvents but enhance reactivity in electrophilic substitution reactions.
- Implications: The target compound’s acetyl(methyl)amino group likely improves bioavailability compared to nitro-substituted analogs .
Aryl-Substituted Amine Compounds ()
Representative examples include (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine.
- Structural Features : These compounds contain olefinic (alkene) linkages and lack the benzamide backbone.
- Key Differences: The olefinic chain introduces conformational flexibility, whereas the benzamide scaffold in the target compound restricts rotation.
- Implications: The acetyl(methyl)amino group in the target compound may enhance binding affinity to proteins compared to flexible olefinic amines .
Sulfonamide Derivatives ()
Example: 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Structural Features : Contains a sulfonamide group and a Schiff base (imine) with dihydroxybenzylidene.
- Key Differences :
- The sulfonamide group is more acidic than benzamide, affecting ionization and solubility.
- The Schiff base enables metal chelation, a property absent in the target compound.
- Implications: The target compound’s acetyl(methyl)amino group may offer better metabolic stability compared to hydrolytically labile Schiff bases .
Preparation Methods
Acetylation (Protective Group Introduction)
The initial step involves acetylation of the starting aromatic amine, typically 4-aminobenzamide or a related N-alkylbenzylamine derivative, to protect the amino group and direct subsequent substitution reactions.
-
- Starting material: N-alkylbenzylamine or 4-aminobenzamide
- Acetic acid and diacetyl oxide (acetic anhydride) are used for acetylation.
- Reaction temperature: 60–150 °C, with careful control to optimize yield.
- Molar ratios: N-alkylbenzylamine : diacetyl oxide : acetic acid typically 1 : 1.05–1.2 : 1.1–1.5.
Process Details:
Fresh acetic acid is added initially; subsequent acetic acid is recycled from hydrolysis of diacetyl oxide, increasing sustainability and cost-effectiveness. This acetylation yields N-alkyl-N-ethanoyl benzylamine with yields exceeding 99.5%.Industrial Considerations:
Underpressure distillation is used to recover excess acetic acid and diacetyl oxide, improving process economy.
Nitration of Acetylated Intermediate
The acetylated amine undergoes nitration to introduce a nitro group at the desired aromatic position, critical for subsequent conversion to an amino group.
-
- Nitrating agent: Nitrosonitric acid (a mixture of nitric acid and nitrogen oxides) at high purity (98–100%)
- Temperature: Low temperature range, typically -10 to 5 °C or -5 to 0 °C to control regioselectivity and minimize by-products.
- Molar ratio: N-alkyl-N-ethanoyl benzylamine : nitrosonitric acid from 1 : 1.5–7.0 (optimized around 1 : 2–3).
Process Details:
After nitration, frozen water is added, and the mixture is neutralized to pH ~6. The product, 4-nitro-N-alkyl-N-ethanoyl benzylamine, is isolated by filtration. The process achieves high purity and improved nitration orientation, reducing filtration time drastically (from 18 hours to about 2 hours for 100 kg batches).
Deacetylation (Deprotection)
The acetyl protective groups are removed under acidic conditions to reveal the free amino groups.
-
- Acidic hydrolysis using acetic acid at 80–120 °C (preferably 100–110 °C).
- Monitoring by chromatographic methods to determine completion.
- Neutralization with alkali (e.g., sodium hydroxide, potassium hydroxide, or ammonium hydroxide) to pH 6.
- Underpressure distillation for water removal.
Outcome:
This step yields 4-nitro-N-alkylbenzylamine with high purity, ready for reduction.
Catalytic Reduction of Nitro Group
The nitro group is reduced to an amino group using catalytic hydrogenation.
-
- Raney nickel-based multicomponent catalyst (Ni-Fe-Cu/Al) with molar ratios Ni : Fe : Cu = 1 : 0.1–0.25 : 0.01–0.025 and Fe : Cu = 7–12 : 1.
- Catalyst prepared by alloy powder treatment in NaOH solution at ~60 °C with stirring, followed by washing and ethanol storage.
-
- Temperature: 30–70 °C
- Hydrogen pressure: 0.5–1.5 MPa
- Catalyst loading: 1–5% by weight of 4-nitro-N-alkylbenzylamine
- Solvent: Alcohols (methanol, ethanol, or isopropanol) or toluene.
-
- High selectivity (>99.9%) and yield (>99.9%)
- Mild reaction conditions reduce side reactions and improve product quality
- Catalyst is reusable, lowering production costs.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Materials | Conditions | Key Parameters | Yield/Purity |
|---|---|---|---|---|
| Acetylation | N-alkylbenzylamine, acetic acid, diacetyl oxide | 60–150 °C, molar ratio 1:1.05–1.2:1.1–1.5 | Underpressure distillation for recovery | >99.5% yield, high purity |
| Nitration | Nitrosonitric acid (98–100%) | -10 to 5 °C (or -5 to 0 °C) | Molar ratio 1:1.5–7.0 (optimized 1:2–3) | High purity, filtration time reduced |
| Deacetylation | Acetic acid, alkali (NaOH, KOH, NH4OH) | 80–120 °C (preferably 100–110 °C) | Neutralize to pH 6, underpressure distillation | High purity of 4-nitro-N-alkylbenzylamine |
| Catalytic Reduction | Raney Ni catalyst, H2, solvent (alcohol or toluene) | 30–70 °C, 0.5–1.5 MPa H2 pressure | Catalyst 1–5% wt, high selectivity | >99.9% yield and selectivity |
Research Findings and Industrial Significance
- The method described optimizes yield and purity by improving nitration orientation, reducing by-products, and enhancing catalyst performance.
- Use of recycled acetic acid and mild hydrogenation conditions contributes to environmental sustainability and cost reduction.
- The Raney nickel catalyst system exhibits excellent activity and selectivity, with the ability to be reused multiple times without loss of efficiency.
- Industrial scale-up benefits from reduced filtration times and simplified purification steps, enhancing throughput and lowering production costs.
- This methodology aligns with green chemistry principles by minimizing hazardous reagents and waste.
Q & A
Basic: How is N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide synthesized, and what optimization strategies are critical for high yield?
Methodological Answer:
The synthesis typically involves coupling 3-aminobenzoic acid derivatives with substituted anilines via amide bond formation. Key steps include:
- Reagent Selection : Use coupling agents like EDC/HOBt for efficient amidation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization ensures purity, monitored by TLC .
- Yield Improvement : Adjust stoichiometry (1.2:1 acyl chloride to amine ratio) and reaction time (12–24 hrs) .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Confirm acetyl/methylamino groups via δ 2.1 ppm (CH3CO) and δ 3.0 ppm (N-CH3) in H NMR .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ at m/z 314.1) .
- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
- Elemental Analysis : Verify C, H, N composition within ±0.3% theoretical values .
Advanced: How can crystallographic data be refined using software like SHELX to resolve structural ambiguities?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to minimize noise .
- SHELX Workflow :
- Troubleshooting : For disordered regions, apply PART/SUMP constraints and Fourier difference maps .
Advanced: How does the compound’s substitution pattern influence its biological activity compared to analogs?
Methodological Answer:
- Substituent Effects :
- SAR Studies : Compare IC50 values against analogs (e.g., 3-chlorobenzamide vs. 3-aminobenzamide) using dose-response assays .
Advanced: What experimental approaches reconcile contradictory data in enzyme inhibition assays involving this compound?
Methodological Answer:
- Assay Replication : Conduct triplicate experiments under standardized buffer/pH conditions .
- Orthogonal Assays : Validate results via fluorescence polarization (binding) and calorimetry (enthalpy changes) .
- Control Variables : Test for off-target effects using knockout cell lines or competitive inhibitors .
- Data Normalization : Use Z’-factor analysis to assess assay robustness and minimize false positives .
Basic: What are the stability and storage conditions for this compound under laboratory settings?
Methodological Answer:
- Storage : -20°C in airtight, light-protected vials to prevent hydrolysis/oxidation .
- Stability Monitoring : Perform HPLC every 6 months; discard if purity drops below 95% .
- Handling : Use inert atmosphere (N2/Ar) during weighing to avoid moisture absorption .
Advanced: How do electron-withdrawing groups like trifluoromethyl affect the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Lipophilicity : Trifluoromethyl increases logP by ~1.5 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated degradation .
- Synthetic Challenges : Use Pd-catalyzed cross-coupling for selective introduction of CF3 groups .
Basic: What are the key spectral signatures (NMR, IR) for confirming the compound’s identity?
Methodological Answer:
- H NMR :
- Aromatic protons: δ 6.8–7.5 ppm (multiplet, 8H).
- Acetyl group: δ 2.1 ppm (singlet) .
- IR :
Advanced: How can molecular docking studies predict the compound’s interaction with biological targets?
Methodological Answer:
- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) .
- Parameters :
- Validation : Cross-check with crystallographic data (e.g., PDB ID 3LJB) .
Basic: What safety protocols are recommended when handling this compound in vitro?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
